3-[(ACETYLOXY)METHYL]-7-[({5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Overview
Description
3-[(Acetyloxy)methyl]-7-({5-[(4-ethoxyphenoxy)methyl]-2-furoyl}amino)-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(ACETYLOXY)METHYL]-7-[({5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the central core of the compound . This process often involves the use of acyclic starting materials that contain the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using flow microreactor systems. These systems enable efficient and sustainable synthesis by allowing precise control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: 3-[(Acetyloxy)methyl]-7-({5-[(4-ethoxyphenoxy)methyl]-2-furoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include phenylsilane for reductive amination and Zn(OAc)2 as a catalyst for amide reduction . The reaction conditions often involve mild temperatures and controlled pH to ensure the stability of the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reductive amination can yield secondary and tertiary amines, while oxidation reactions may produce corresponding oxo derivatives .
Scientific Research Applications
3-[(Acetyloxy)methyl]-7-({5-[(4-ethoxyphenoxy)methyl]-2-furoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its structural similarity to cephalosporins . In industry, it is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 3-[(ACETYLOXY)METHYL]-7-[({5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the synthesis of bacterial cell walls, similar to other β-lactam antibiotics. This inhibition occurs through the binding of the compound to penicillin-binding proteins, which are essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-[(ACETYLOXY)METHYL]-7-[({5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID include other β-lactam antibiotics such as penicillins and cephalosporins. These compounds share a similar core structure but differ in their side chains and functional groups .
Uniqueness: The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity. The presence of the acetyloxy and ethoxyphenoxy groups enhances its stability and effectiveness as an antibiotic .
Properties
IUPAC Name |
3-(acetyloxymethyl)-7-[[5-[(4-ethoxyphenoxy)methyl]furan-2-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O9S/c1-3-32-15-4-6-16(7-5-15)34-11-17-8-9-18(35-17)21(28)25-19-22(29)26-20(24(30)31)14(10-33-13(2)27)12-36-23(19)26/h4-9,19,23H,3,10-12H2,1-2H3,(H,25,28)(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAIYIVHAWTVGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3C4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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